3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that similar trifluoromethyl pyridine derivatives have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
Trifluoromethyl pyridine derivatives have been observed to exhibit higher fungicidal activity than chlorine and other derivatives .
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered drug metabolism and potential drug-drug interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, this compound can alter gene expression by binding to specific transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the compound has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including hepatotoxicity and neurotoxicity. These effects highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, it has been shown to inhibit the activity of CYP3A4, an enzyme involved in the metabolism of many drugs, leading to changes in drug clearance and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, it has been observed to bind to albumin, a major plasma protein, which can influence its distribution in the body. Additionally, the compound’s lipophilicity can affect its ability to cross cell membranes and reach specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus. Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects. For example, this compound has been observed to accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine typically involves the bromination of 2-methyl-6-(trifluoromethyl)pyridine. One common method includes the following steps:
Starting Material: 2-Methyl-6-(trifluoromethyl)pyridine.
Bromination: The starting material is reacted with bromine in the presence of a suitable solvent such as chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used for substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyridines, such as 3-amino-2-methyl-6-(trifluoromethyl)pyridine or 3-thio-2-methyl-6-(trifluoromethyl)pyridine.
Scientific Research Applications
3-Bromo-2-methyl-6-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the trifluoromethyl group, resulting in different physicochemical properties and reactivity.
3-Bromo-6-fluoro-2-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a methyl group, which can alter its reactivity and applications.
2-Bromo-6-(trifluoromethyl)pyridine:
Uniqueness
The presence of both a bromine atom and a trifluoromethyl group in 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in the synthesis of pharmaceuticals and agrochemicals, where such properties are often desirable.
Properties
IUPAC Name |
3-bromo-2-methyl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-5(8)2-3-6(12-4)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKRFOKZVOJQNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743621 | |
Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010422-53-3 | |
Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010422-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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